molecular formula C17H13N3O3S B2426746 N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-45-4

N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2426746
CAS No.: 477551-45-4
M. Wt: 339.37
InChI Key: DGZNBJDTNWNPHE-UHFFFAOYSA-N
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Description

“N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a compound that has been studied for its potential as an anticancer drug . It is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, which has been found to be a highly potent and selective inhibitor of Cyclin D dependent kinases (CDK4 and CDK6) . These kinases regulate entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .


Synthesis Analysis

The synthesis of this compound involves a series of reactions, including the use of chloromethyl methyl ether, NaH, DMF, and other reagents . The process also involves the use of 10% Pd/C, H2, EtOH, and other conditions . The synthesis process has been optimized to result in a highly potent and selective inhibitor molecule .


Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups. The compound includes a pyridin-4-yl group, a thiazol-2-yl group, and a dihydrobenzo[b][1,4]dioxine-6-carboxamide group .


Chemical Reactions Analysis

The compound has been found to be a highly potent and selective inhibitor of CDK4 and CDK6 . This suggests that it may interact with these kinases in a specific way, inhibiting their function and thus preventing the progression of the cell cycle .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure and its reactivity. The compound has been found to have a carbon content of 56.34%, a hydrogen content of 3.35%, and a nitrogen content of 18.82% .

Scientific Research Applications

Environmental Remediation

A novel approach to environmental remediation involves the use of magnetic nanoadsorbents synthesized from derivatives similar to N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide. For instance, N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) has been synthesized and utilized for the removal of heavy metals like Cd2+ and Zn2+ from industrial waste. This method showcases high adsorption capacity, stability, and reusability, making it an effective solution for purifying contaminated water sources (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Drug Synthesis and Biological Activity

Compounds structurally related to this compound have been synthesized and evaluated for their therapeutic potential. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic properties. These compounds exhibit high inhibitory activity on cyclooxygenase-2 selectivity, analgesic, and anti-inflammatory activity, making them potential candidates for pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Properties

Research into the anticancer activity of fluoro-substituted benzo[b]pyran compounds, which share a similar structural motif with this compound, has yielded promising results. These compounds have demonstrated efficacy against lung cancer cell lines at low concentrations, offering a new avenue for cancer treatment research (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antimicrobial Activity

The structural framework of this compound lends itself to modifications that yield compounds with notable antimicrobial properties. Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide has led to the discovery of compounds with significant antimicrobial activity, indicating the potential for these molecules in addressing resistant microbial strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Future Directions

The compound has shown promise as a potential anticancer drug, particularly for cancers that involve aberrations in the cell cycle . Future research could focus on further optimizing the synthesis process, studying the compound’s mechanism of action in more detail, and conducting clinical trials to assess its efficacy and safety in humans .

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(12-1-2-14-15(9-12)23-8-7-22-14)20-17-19-13(10-24-17)11-3-5-18-6-4-11/h1-6,9-10H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZNBJDTNWNPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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